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Extensive in vitro studies demonstrate that sordarin derivatives, including the class to which

neosordarin belongs, maintain potent antifungal activity against clinical isolates of Candida

species that have developed resistance to azole antifungals. This lack of cross-resistance is

attributed to their fundamentally different mechanisms of action, providing a promising avenue

for the development of new therapies to combat drug-resistant fungal infections.

Neosordarin and its analogs inhibit fungal growth by targeting protein synthesis, a distinct

cellular process from the ergosterol biosynthesis pathway disrupted by azole drugs. This key

difference means that the common resistance mechanisms evolved by fungi to counteract

azoles, such as mutations in the ERG11 gene or the upregulation of drug efflux pumps, do not

confer resistance to sordarins.

Comparative Antifungal Activity
Data from multiple independent studies consistently show that the minimum inhibitory

concentrations (MICs) of sordarin derivatives against azole-resistant Candida strains are

comparable to those against azole-susceptible strains. This indicates that the efficacy of

sordarins is not compromised by the presence of azole resistance.

A study on the azasordarin GW 471558, a sordarin derivative, demonstrated its potent activity

against a panel of 177 clinical isolates of Candida spp.[1][2][3] The research found no evidence

of cross-resistance with fluconazole in Candida albicans and Candida tropicalis.[3]
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Furthermore, GW 471558 was effective against Candida glabrata, a species often exhibiting

reduced susceptibility to azoles.[1][2][3] The MICs of GW 471558 showed no statistically

significant correlation with those of fluconazole, itraconazole, or ketoconazole.[1]

Similarly, another novel sordarin derivative, R-135853, exhibited strong in vitro activity against

fluconazole-resistant strains of C. albicans, with MICs ranging from 0.03 to 0.06 μg/ml.[4] In a

murine model of esophageal candidiasis caused by fluconazole-resistant C. albicans, R-

135853 demonstrated significant efficacy where fluconazole was ineffective.[4]

Further supporting these findings, studies on other sordarin derivatives, GM 222712 and GM

237354, also reported excellent in vitro activity against a wide range of pathogenic fungi,

including C. albicans strains with decreased susceptibility to azoles.[5]

The collective data from these studies are summarized in the tables below, highlighting the

sustained potency of sordarin derivatives against azole-resistant fungal isolates.

Table 1: In Vitro Activity of Azasordarin GW 471558
Against Fluconazole-Susceptible (FLZ-S) and
Fluconazole-Resistant (FLZ-R) Candida Species

Organism (No. of Isolates) Fluconazole MIC90 (μg/ml) GW 471558 MIC90 (μg/ml)

C. albicans (FLZ-S) (68) 2 0.008

C. albicans (FLZ-R) (39) >128 0.015

C. glabrata (FLZ-S) (10) 16 0.5

C. glabrata (FLZ-R) (7) >128 0.5

C. tropicalis (FLZ-S) (12) 4 0.12

C. tropicalis (FLZ-R) (8) >128 0.12

Data sourced from Herreros et al., 2001.[1]

Table 2: In Vitro Activity of Sordarin Derivative R-135853
Against Fluconazole-Susceptible (FLC-S), Susceptible-
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Dose Dependent (FLC-SDD), and Resistant (FLC-R)
Candida albicans

Organism (No. of Isolates)
Fluconazole MIC Range
(μg/ml)

R-135853 MIC Range
(μg/ml)

C. albicans (FLC-S) (20) 0.25 - 2 0.015 - 0.03

C. albicans (FLC-SDD) (10) 16 - 32 0.03 - 0.06

C. albicans (FLC-R) (10) ≥64 0.03 - 0.06

Data sourced from Tawara et al., 2000.[4]

Mechanisms of Action and Resistance
The lack of cross-resistance is rooted in the distinct molecular targets of neosordarin and

azole antifungals.

Azole Antifungals: Azoles inhibit the enzyme lanosterol 14-α-demethylase, which is encoded by

the ERG11 gene. This enzyme is a critical component of the ergosterol biosynthesis pathway.

Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts

membrane integrity and function, leading to the inhibition of fungal growth. Resistance to

azoles typically arises from mutations in the ERG11 gene that reduce the drug's binding affinity,

or from the overexpression of efflux pumps that actively transport the azole out of the fungal

cell.

Neosordarin (Sordarins): Sordarins, including neosordarin, act by inhibiting fungal protein

synthesis. They specifically target and stabilize the fungal elongation factor 2 (eEF2),

preventing the translocation step of protein synthesis on the ribosome. This leads to a complete

shutdown of protein production and subsequent cell death. As this target and pathway are

unrelated to ergosterol biosynthesis, the mechanisms that confer azole resistance have no

effect on the activity of sordarins.
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Mechanisms of Action: Neosordarin vs. Azoles
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A diagram illustrating the distinct mechanisms of action of azole antifungals and neosordarin.

Experimental Protocols
The in vitro susceptibility data presented were primarily generated using standardized broth

microdilution methods, as detailed by the Clinical and Laboratory Standards Institute (CLSI)

M27-A guidelines. A summary of a typical experimental protocol is provided below.

Broth Microdilution MIC Assay
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Fungal Isolates: Clinical isolates of Candida species, including both azole-susceptible and

azole-resistant strains, are used. The isolates are typically stored as frozen stocks and

subcultured on Sabouraud dextrose agar prior to testing.

Antifungal Agents: Neosordarin analogs and azole comparators (e.g., fluconazole,

itraconazole) are dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to create stock

solutions.

Inoculum Preparation: Fungal colonies are suspended in sterile saline to a turbidity

equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640

medium (buffered with MOPS) to achieve a final inoculum concentration of approximately 0.5

x 10³ to 2.5 x 10³ cells/ml.

Assay Plate Preparation: The antifungal agents are serially diluted in RPMI 1640 medium in

96-well microtiter plates to achieve a range of final concentrations.

Incubation: The prepared fungal inoculum is added to each well of the microtiter plates. The

plates are then incubated at 35°C for 24 to 48 hours.

MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent

that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to

the growth in the drug-free control well. The growth inhibition is determined visually or by

using a spectrophotometer to measure the optical density.
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Experimental Workflow for MIC Determination
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A typical workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal
agent.

Conclusion
The available experimental data strongly indicate that there is no cross-resistance between

neosordarin and azole antifungals. The unique mechanism of action of the sordarin class of

compounds makes them a valuable potential option for treating fungal infections caused by

azole-resistant strains. The potent in vitro and in vivo activity of sordarin derivatives against

these resistant pathogens underscores their promise as a next-generation antifungal therapy.
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Further clinical studies are warranted to fully evaluate the therapeutic potential of neosordarin
and its analogs in the context of rising antifungal resistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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